molecular formula C18H23N3O4 B5560351 1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine

1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine

Cat. No. B5560351
M. Wt: 345.4 g/mol
InChI Key: CGEBAZQANLNPGX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 1,1'-(2,5-distyryl-1,4-phenylene) dipiperidine, demonstrates the potential complexity and creativity required in developing “1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine”. These processes often involve palladium-catalyzed Suzuki coupling and other sophisticated synthetic routes, highlighting the intricate methodology in creating such compounds (Chen et al., 2014) (Kowitz & Wegner, 1997).

Molecular Structure Analysis

The molecular structure is critically defined by its nitro-phenylene core and dipiperidine linkage, contributing to its chemical behavior and interactions. The crystal structure of related nitrosopiperidine compounds provides insights into the potential spatial arrangement and conformations that “1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine” may adopt, offering a glimpse into the molecular geometry and electron distribution (Hemalatha & Nagarajan, 2010).

Chemical Reactions and Properties

Chemical reactions involving dipiperidine structures are often characterized by their reactivity towards various agents and conditions. For instance, the nitro group in such compounds can significantly influence their chemical behavior, participating in reactions such as nitrosation or acting as a substituent affecting the electronic environment (Alam, Saporoschetz, & Epstein, 1971).

Physical Properties Analysis

The physical properties of “1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine” can be inferred from studies on similar structures, where properties such as melting points, solubility, and crystalline behavior are of interest. These characteristics are determined by the compound’s molecular structure, particularly the influence of the nitro-phenylene and dipiperidine units on its physical state and behavior under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are significantly influenced by the nitro group and the phenylene-dicarbonyl-dipiperidine backbone. The electron-withdrawing nature of the nitro group, coupled with the structural rigidity and electronic distribution of the phenylene-dicarbonyl linkage, dictates the compound’s participation in chemical reactions and its potential as a ligand or reactant in organic synthesis.

For more in-depth exploration and discussion on “1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine”, including its synthesis, structural characteristics, and chemical behavior, the following references are invaluable resources that offer detailed scientific insights:

Scientific Research Applications

Imaging Materials and Polymer Science

A novel family of functionalized polystyrenes, susceptible to base-catalyzed β-elimination, has been reported. These polymers, including poly[(((((2-cyano-1,1-dimethylethyl)oxy)carbonyl)oxy)styrene], undergo facile and quantitative elimination of their side chain groups, a process susceptible to base catalysis. Imaging of these polymer systems utilized a derivative of 1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine as an amine photogenerator, showcasing its application in the development of base-sensitive imaging materials with enhanced thin-film properties (Urankar et al., 1997).

Cytochemical Applications

A novel p-nitrophenyl substituted ditetrazole, showcasing properties ideal for histochemical purposes, has been introduced. This compound permits the cytochemical visualization of enzymic activity sites in tissue sections, underlining its utility in biochemistry for detailed tissue analysis (Nachlas et al., 1957).

Molecular Diodes and Nano-actuators

Research on the 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecule demonstrates charge-induced conformational switching and rectifying behavior. This application illustrates the potential of 1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine derivatives in creating programmable molecular diodes and nano-actuators controlled by external fields, contributing to advancements in nanotechnology and molecular electronics (Derosa et al., 2003).

Luminescence and Sensory Applications

A study on 1,1'-(2,5-distyryl-1,4-phenylene) dipiperidine (DPD) highlights a proton-triggered hypsochromic luminescent chromophore. Upon treatment with hydrochloric acid, DPD exhibits a significant hypsochromic shift in emission, indicating its potential as a switchable luminescent material. This application points to the compound's utility in developing sensory materials for detecting pH changes or specific chemicals (Chen et al., 2014).

properties

IUPAC Name

[3-nitro-5-(piperidine-1-carbonyl)phenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c22-17(19-7-3-1-4-8-19)14-11-15(13-16(12-14)21(24)25)18(23)20-9-5-2-6-10-20/h11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEBAZQANLNPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Nitro-5-(piperidinocarbonyl)phenyl](piperidino)methanone

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